molecular formula C13H14BrN3O4 B2853251 8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-67-8

8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2853251
CAS No.: 941970-67-8
M. Wt: 356.176
InChI Key: FDKCNBLRAYUDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C13H14BrN3O4 and its molecular weight is 356.176. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Crystal Structure Analysis

Synthesis Approaches : Research efforts have been directed towards efficient synthesis methods for triazole-containing spiro dilactones and related compounds. For instance, the synthesis of multifunctional triazole-containing spiro dilactones has been achieved with almost quantitative yields through a process involving the conversion of bromomethyl groups into azidomethyl ones followed by a click reaction with alkynes (Ghochikyan et al., 2016). Additionally, the synthesis of new oxaspirocyclic compounds has been reported, with their structures determined by single crystal X-ray crystallography, demonstrating the importance of these compounds in exploring novel crystal structures (Jiang & Zeng, 2016).

Crystal Structure Insights : Detailed crystal structure analysis has been conducted on compounds like Alaptide, revealing their molecular configuration and interactions within the crystal lattice. Such analyses are crucial for understanding the molecular basis of the compounds' properties and potential functionalities (Rohlíček et al., 2010).

Antimicrobial and Detoxification Applications

Antimicrobial Coatings : Research has also explored the application of spirodilactone derivatives in antimicrobial coatings. A study synthesized a new N-halamine precursor and bonded it onto cotton fabrics, demonstrating significant antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli O157:H7. This application is crucial for developing new materials with built-in antimicrobial properties, which can be used in healthcare settings to reduce the transmission of infections (Ren et al., 2009).

Molecular Structure and Activity Relationship Studies

Structure-Activity Relationships : The understanding of molecular structure and activity relationships is essential for the development of compounds with desired biological activities. Studies have synthesized and evaluated spirohydantoin derivatives for their receptor activities, providing insights into the design of new compounds with potential therapeutic applications (Czopek et al., 2016).

Properties

IUPAC Name

8-(5-bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4/c1-16-11(19)13(15-12(16)20)4-6-17(7-5-13)10(18)8-2-3-9(14)21-8/h2-3H,4-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKCNBLRAYUDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(O3)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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